molecular formula C24H32FO9P B10859528 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) CAS No. 989-96-8

9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Cat. No.: B10859528
CAS No.: 989-96-8
M. Wt: 514.5 g/mol
InChI Key: NXLTXRVPGUCAHF-AVGOGWQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triamcinolone acetonide phosphoric acid is a synthetic glucocorticosteroid derivative of triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone acetonide phosphoric acid typically involves the esterification of triamcinolone acetonide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this process include acetonitrile and phosphoric acid, with the reaction being catalyzed by trace metals .

Industrial Production Methods

Industrial production of triamcinolone acetonide phosphoric acid involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gradient HPLC, ensures the accurate quantification and validation of the compound .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 21-aldehyde and 17-carboxylic acid.

    Reduction: Reduced forms of the parent compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

Triamcinolone acetonide phosphoric acid exerts its effects by inhibiting phospholipase A2 on cell membranes. This prevents the breakdown of lysosomal membranes of leukocytes, thereby inhibiting the formation of arachidonic acid. Consequently, the synthesis of prostaglandins and leukotrienes is reduced, leading to decreased inflammation . The compound also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Comparison with Similar Compounds

Triamcinolone acetonide phosphoric acid is unique compared to other glucocorticosteroids due to its specific esterification with phosphoric acid, which enhances its stability and efficacy. Similar compounds include:

Properties

CAS No.

989-96-8

Molecular Formula

C24H32FO9P

Molecular Weight

514.5 g/mol

IUPAC Name

[2-[(1S,2S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] dihydrogen phosphate

InChI

InChI=1S/C24H32FO9P/c1-20(2)33-19-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15,25)17(27)11-22(16,4)24(19,34-20)18(28)12-32-35(29,30)31/h7-9,15-17,19,27H,5-6,10-12H2,1-4H3,(H2,29,30,31)/t15-,16-,17-,19?,21-,22-,23?,24+/m0/s1

InChI Key

NXLTXRVPGUCAHF-AVGOGWQKSA-N

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COP(=O)(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COP(=O)(O)O)C)O)F)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.